molecular formula C10H12O3S B1266245 Allyl p-toluenesulphonate CAS No. 4873-09-0

Allyl p-toluenesulphonate

Cat. No. B1266245
CAS RN: 4873-09-0
M. Wt: 212.27 g/mol
InChI Key: ZSBJCQGJFPHZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl p-toluenesulphonate (APTS) is a chemical compound with the empirical formula C10H12O3S . It has a molecular weight of 212.27 g/mol . It is an important compound with potential applications in various fields of research and industry .


Synthesis Analysis

The synthesis of allyl sulfones, such as Allyl p-toluenesulphonate, can be achieved through the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . This reaction is performed in a single 3 or 4-hour lab period and affords a solid product in good yield .


Molecular Structure Analysis

The molecular structure of Allyl p-toluenesulphonate consists of 10 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular formula is C10H12O3S .


Chemical Reactions Analysis

Allyl p-toluenesulphonate can participate in SN2 reactions, which are of fundamental importance in introductory organic chemistry courses . The reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is an example of such a reaction .


Physical And Chemical Properties Analysis

Allyl p-toluenesulphonate is a liquid at room temperature . It has a density of 1.180 g/mL at 20 °C . The refractive index is n20/D 1.523 .

Scientific Research Applications

Electrochemical Analysis

Allyl p-toluenesulphonate has been studied in electrochemical contexts. Petrovich and Baizer (1967) explored the polarograms of allyl p-toluenesulphonate in aqueous and non-aqueous solvents, providing insights into the mechanism of electrolytic reduction of activated olefins (Petrovich & Baizer, 1967).

Organic Synthesis

The compound has applications in organic synthesis. Luker and Whitby (1994) demonstrated its use in the tandem insertion of allyl carbenoids into zirconacyclopentanes, leading to the production of allyl zirconocenes (Luker & Whitby, 1994).

Crystal Structure Studies

In crystallography, the complex of allyl p-toluenesulphonate has been synthesized and analyzed using X-ray single crystal diffraction. This study by Fedorchuk and Slyvka (2019) sheds light on the structural properties of such complexes (Fedorchuk & Slyvka, 2019).

Polymer Research

Allyl p-toluenesulphonate is also relevant in polymer research. Cheung, Bloor, and Stevens (1988) discussed its use in the electrochemical polymerization of polypyrrole on various metallic electrodes, which has implications for materials science and engineering (Cheung, Bloor, & Stevens, 1988).

Organic Chemistry

In the field of organic chemistry, Crease et al. (1979) explored homolytic displacements in carbon using allyl p-toluenesulphonate, contributing to understanding of allyl sulphones synthesis (Crease et al., 1979).

Kinetic Studies

The compound's role in kinetic studies was highlighted by Mahadevappa and Naidu (1974) in the context of oxidation reactions (Mahadevappa & Naidu, 1974).

Safety And Hazards

Allyl p-toluenesulphonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its mist/vapors/spray, and to avoid getting it in eyes, on skin, or on clothing . It should be handled only in a closed system or with appropriate exhaust ventilation .

properties

IUPAC Name

prop-2-enyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBJCQGJFPHZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197600
Record name Allyl p-toluenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl p-toluenesulphonate

CAS RN

4873-09-0
Record name 2-Propen-1-yl 4-methylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4873-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl p-toluenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004873090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl p-toluenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl p-toluenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.163
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL P-TOLUENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XQB2N49MR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl p-toluenesulphonate
Reactant of Route 2
Allyl p-toluenesulphonate
Reactant of Route 3
Reactant of Route 3
Allyl p-toluenesulphonate
Reactant of Route 4
Allyl p-toluenesulphonate
Reactant of Route 5
Allyl p-toluenesulphonate
Reactant of Route 6
Allyl p-toluenesulphonate

Citations

For This Compound
3
Citations
A Forni, I Moretti, F Prati, G Torre - Journal of Molecular Catalysis A …, 1996 - Elsevier
… Methyl 4-chloro-4,4-difluoro-3oxobutanoate 1 was purchased from Fluorochem; additives were purchased from Aldrich except for allyl p-toluenesulphonate which was obtained from …
Number of citations: 7 www.sciencedirect.com
W RusselláBowman - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… mmol) and allyl p-toluenesulphonate (5.3 g, 26 mmol) were heated together at 130 "C for 3 h under an atmosphere of nitrogen. The reaction mixture was dissolved in CH2C12 and aq. …
Number of citations: 16 pubs.rsc.org
I Brindle - 1972 - dr.library.brocku.ca
This research was directed mainly towards the investigation of the reactions of allylic amineimides. The work can be divided into two main sections. Section 1 of the thesis deals mainly …
Number of citations: 5 dr.library.brocku.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.